molecular formula C18H16Cl2N2O2 B11178182 2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11178182
M. Wt: 363.2 g/mol
InChI Key: LSQLXACFFFIFGB-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzamide group substituted with two chlorine atoms at positions 2 and 6, and an indole moiety substituted with a methoxy group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Preparation of the Indole Moiety: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution Reactions: The methoxy group is introduced at position 5 of the indole ring through electrophilic substitution reactions.

    Formation of the Benzamide Group: The benzamide group is formed by reacting 2,6-dichlorobenzoyl chloride with the indole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involved in various diseases.

    Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an acetamide group instead of a benzamide group.

    5-methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy group at position 5 and an acetic acid group at position 3 of the indole ring.

Uniqueness

2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of two chlorine atoms at positions 2 and 6 of the benzamide group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c1-24-12-5-6-16-13(9-12)11(10-22-16)7-8-21-18(23)17-14(19)3-2-4-15(17)20/h2-6,9-10,22H,7-8H2,1H3,(H,21,23)

InChI Key

LSQLXACFFFIFGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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